3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride
Overview
Description
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride is a heterocyclic compound that contains both a thiazole ring and an amino acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and anti-hiv activities , suggesting a wide range of potential targets.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it’s plausible that multiple pathways could be affected, leading to downstream effects such as inhibition of cell growth or induction of apoptosis in cancer cells, suppression of inflammatory responses, or disruption of viral replication.
Result of Action
Based on the reported activities of similar compounds , potential effects could include disruption of cellular processes in microbes, induction of cell death in cancer cells, reduction of inflammation, or inhibition of HIV replication.
Biochemical Analysis
Biochemical Properties
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and decarboxylases. These interactions often involve the formation of enzyme-substrate complexes, where the thiazole ring of the compound binds to the active site of the enzyme, facilitating the catalytic process. Additionally, this compound can interact with proteins involved in signal transduction pathways, influencing cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and differentiation. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules. The thiazole ring of the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote beneficial effects such as enhanced metabolic activity and improved cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aminotransferases and decarboxylases, which play key roles in amino acid metabolism. These interactions can influence the levels of various metabolites and alter the overall metabolic flux within the cell. Additionally, the compound can affect the activity of cofactors such as pyridoxal phosphate, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. For example, amino acid transporters can mediate the entry of the compound into cells, while binding proteins can influence its distribution within the cytoplasm and organelles .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The precise localization of the compound within the cell can determine its specific biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride typically involves the reaction of 2-aminothiazole with acrylonitrile, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include:
Step 1: Reaction of 2-aminothiazole with acrylonitrile in the presence of a base such as sodium hydroxide.
Step 2: Hydrolysis of the resulting nitrile intermediate using an acid such as hydrochloric acid.
Step 3: Acidification to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated thiazole derivatives.
Scientific Research Applications
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid hydrochloride
- 3-(1,3-Thiazol-2-yl)propanoic acid hydrochloride
- 3-(4-Methyl-1,3-thiazol-2-yl)propanoic acid hydrochloride
Comparison: 3-(2-Amino-1,3-thiazol-4-yl)propanoic acid hydrochloride is unique due to the position of the amino group on the thiazole ring, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a distinct compound of interest in research and industrial applications.
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c7-6-8-4(3-11-6)1-2-5(9)10;/h3H,1-2H2,(H2,7,8)(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWQVCKBRDQEIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CCC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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